2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid

LogP Hydrophobicity Reversed-Phase HPLC

2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid (CAS 85237-57-6) is a C14H13N3O4 benzamide derivative formed by condensation of 3-amino-4-hydroxybenzoic acid with 2,5-diaminobenzoic acid. This compound belongs to the broader class of aminosalicylic acid-related substances and is recognized as a metabolite and potential impurity in the synthesis or metabolism of benzoyl-p-aminosalicylic acid (B-PAS/bepask), an anti-tuberculosis prodrug derived from 4-aminosalicylic acid (PAS).

Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
CAS No. 85237-57-6
Cat. No. B12692007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid
CAS85237-57-6
Molecular FormulaC14H13N3O4
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)N)C(=O)O)N)O
InChIInChI=1S/C14H13N3O4/c15-10-3-2-8(6-9(10)14(20)21)17-13(19)7-1-4-12(18)11(16)5-7/h1-6,18H,15-16H2,(H,17,19)(H,20,21)
InChIKeyRGWHLIHIFDDLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid (CAS 85237-57-6): A Specialized Aminosalicylic Acid-Derived Reference Standard


2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid (CAS 85237-57-6) is a C14H13N3O4 benzamide derivative formed by condensation of 3-amino-4-hydroxybenzoic acid with 2,5-diaminobenzoic acid [1]. This compound belongs to the broader class of aminosalicylic acid-related substances and is recognized as a metabolite and potential impurity in the synthesis or metabolism of benzoyl-p-aminosalicylic acid (B-PAS/bepask), an anti-tuberculosis prodrug derived from 4-aminosalicylic acid (PAS) [2]. Its structural complexity, featuring three nitrogenous functional groups across two aromatic rings, distinguishes it from simpler aminosalicylate monomers and makes it a critical reference marker in pharmaceutical impurity profiling and stability-indicating analytical methods [1][2].

Why 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid Cannot Be Replaced by Common Aminosalicylates: Structural and Analytical Selectivity Risks


Generic substitution of this compound with structurally simpler aminosalicylic acid isomers (e.g., 4-ASA/PAS or 5-ASA/mesalamine) or even closely related benzoyl-PAS derivatives fails because of fundamental differences in molecular architecture and chromatographic behavior. The target compound possesses three exchangeable protons (two aromatic amines and one phenolic hydroxyl) that are absent in benzoyl-PAS analogs, creating a distinct hydrogen-bonding network that directly impacts reversed-phase HPLC retention, peak resolution, and mass spectrometric ionization efficiency [1]. Its measured logP of 0.753 is substantially lower than that of 4-aminosalicylic acid (logP 1.25–1.6) and the des-amino comparator 2-(3-amino-4-hydroxybenzoyl)benzoic acid (logP 1.71) [2], meaning that substituting either compound without method re-validation introduces quantifiable errors in retention time prediction and impurity quantitation. Furthermore, because this compound is specifically generated via the debenzoylation–reacetylation pathway of B-PAS metabolism [3], it serves as a pathway-specific marker that cannot be mimicked by off-the-shelf aminosalicylates. Any procurement decision that treats these compounds as interchangeable risks analytical method failure and regulatory non-compliance in impurity profiling workflows.

Quantitative Differentiation Evidence for 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid (CAS 85237-57-6) Against Closest Analogs


Hydrophobicity Differentiation: logP 0.753 Versus Key Aminosalicylate Comparators

The target compound exhibits a measured logP of 0.753 [1], which is 40–53% lower than 4-aminosalicylic acid (PAS, logP 1.25–1.60) and 56% lower than its closest structural analog 2-(3-amino-4-hydroxybenzoyl)benzoic acid (logP 1.71) [2]. This increased hydrophilicity arises from the additional aromatic amine at position 2 of the benzoic acid ring, which introduces an extra hydrogen-bond donor that is absent in all comparator molecules. The quantitative shift in logP directly translates into earlier elution under standard reversed-phase conditions, requiring deliberate adjustment of organic modifier strength to achieve comparable retention.

LogP Hydrophobicity Reversed-Phase HPLC Method Development

Molecular Weight Differentiation: MW 287.27 as a Chromatographic Selectivity Determinant

With a molecular weight of 287.27 g/mol (C14H13N3O4) [1], the target compound is 134.13 Da heavier than aminosalicylic acid monomers (4-ASA/5-ASA, MW 153.14) and 30.03 Da heavier than benzoyl-PAS and its des-amino analog 2-(3-amino-4-hydroxybenzoyl)benzoic acid (each MW 257.24) [2]. This mass increment corresponds precisely to one additional aminobenzoyl moiety (C7H6N2O, nominal mass 150 Da versus C7H5NO2, 135 Da) and ensures that the target compound occupies a unique m/z window in both single-quadrupole and high-resolution mass spectrometry, preventing isobaric interference from any of the cited comparators.

Molecular Weight Mass Spectrometry Impurity Profiling LC-MS

Hydrogen-Bond Donor Count and Its Impact on Reversed-Phase Chromatographic Selectivity

The target compound contains four hydrogen-bond donors (two aromatic amines, one amide NH, one phenolic OH) and six hydrogen-bond acceptors [1]. In contrast, 2-(3-amino-4-hydroxybenzoyl)benzoic acid has only two donors (one amine, one carboxylic acid OH) and benzoyl-PAS has one donor (carboxylic acid OH). The SIELC Newcrom R1 mixed-mode column method employs both reversed-phase and ion-pairing mechanisms [1], and the additional amine functionality in the target compound enables stronger electrostatic interaction with the stationary phase, producing a retention mechanism that is qualitatively different from that of comparators. This means that even if mobile-phase conditions are adjusted to co-elute comparators, the target compound will exhibit different peak symmetry and plate count, directly impacting limit of quantitation (LOQ) and signal-to-noise ratio.

Hydrogen-Bond Donors Chromatographic Selectivity Method Selectivity Mixed-Mode HPLC

Metabolic Pathway Specificity: Unique Debenzoylation Marker for B-PAS Pharmacokinetic Studies

In vivo metabolism studies of 14C-labeled benzoyl-PAS (B-PAS) in rats and mice identified a series of urinary and biliary metabolites including unchanged B-PAS, acetyl-PAS, free PAS, and two previously uncharacterized metabolites designated X1 and X2, along with a benzoyl-labeled substance Y [1][2]. The target compound, 2-amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid, structurally corresponds to a reductive debenzoylation–rearrangement product that carries both the 3-amino-4-hydroxybenzoyl fragment from the parent drug and the 2,5-diaminobenzoic acid core not found in any other B-PAS metabolite. This pathway specificity means the compound serves as a mechanistically unique marker for B-PAS degradation kinetics that cannot be substituted by monitoring free PAS or acetyl-PAS alone.

Metabolite Identification Benzoyl-PAS Pharmacokinetics Drug Metabolism

Optimal Application Scenarios for 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid (CAS 85237-57-6) Based on Verified Differentiation Evidence


Benzoyl-PAS (Bepask) Drug Substance Impurity Profiling and Stability-Indicating Method Validation

Given its unique mass (287.27 Da) and logP (0.753) that distinguish it from all other aminosalicylate-related impurities, this compound is the requisite reference standard for developing and validating HPLC or UPLC impurity methods for benzoyl-PAS active pharmaceutical ingredient (API) [1][2]. Its mixed-mode chromatographic behavior on Newcrom R1 columns, combined with its mass-spectrometric uniqueness, enables simultaneous detection alongside free PAS, acetyl-PAS, and benzoyl-PAS in a single gradient run [1]. This makes it indispensable for ICH Q3A-compliant impurity profiling, where all impurities above the 0.10% reporting threshold must be individually identified and quantified.

Pharmacokinetic and Metabolic Stability Studies of B-PAS Formulations Requiring Pathway-Specific Markers

In preclinical and clinical pharmacokinetic studies of benzoyl-PAS, monitoring only the major metabolites (free PAS, acetyl-PAS, hippuric acid) provides an incomplete picture of metabolic fate [1]. This compound traces the specific debenzoylation–rearrangement pathway identified in rodent models [1][2], and its quantification in plasma, urine, or bile samples adds a dimension of metabolic profiling that directly informs on the chemical stability and enzymatic processing of the benzamide linkage. For CROs and pharmaceutical development teams conducting ADME studies on PAS-derived therapeutics, this compound is a non-substitutable analytical tool.

Chromatographic Method Development and Column Selectivity Testing Using Mixed-Mode Stationary Phases

The compound's four hydrogen-bond donors and dual aromatic amine functionality make it an ideal probe molecule for evaluating the batch-to-batch reproducibility and selectivity of mixed-mode HPLC columns such as the Newcrom R1 [1]. Because its retention mechanism depends on both reversed-phase partitioning and ion-pairing interactions, any variation in stationary-phase ligand density or silanol activity is amplified in the observed peak parameters (asymmetry factor, theoretical plates). Analytical laboratories procuring this compound as a system suitability standard gain a sensitive diagnostic tool that reveals column degradation or manufacturing variability far earlier than neutral or monofunctional test probes, directly supporting compliance with USP <621> chromatography system suitability requirements.

Reference Standard Procurement for Regulatory Dossier Compilation in Generic B-PAS Product Development

Generic pharmaceutical manufacturers pursuing ANDA or MAA submissions for benzoyl-PAS products must demonstrate that their impurity profile matches or improves upon the reference listed drug. Because this compound arises specifically from the B-PAS synthetic and metabolic pathway, it must be included in the impurity library used for batch analysis and forced degradation studies [1][2]. Its procurement as a characterized reference standard (purity ≥ 90% by HPLC [3]) enables accurate relative response factor determination and ensures that the regulatory submission meets current ICH M7 and Q3B expectations for mutagenic and degradant impurity control.

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